molecular formula C19H22N2O3S B2389693 (4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704616-83-0

(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2389693
CAS No.: 1704616-83-0
M. Wt: 358.46
InChI Key: LZONNIUFKDBNSF-UHFFFAOYSA-N
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Description

The compound “(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone” is a bicyclic tertiary amine derivative featuring a phenylpyrrole moiety linked to a methylsulfonyl-substituted 8-azabicyclo[3.2.1]octane scaffold. The bicyclic framework enhances conformational rigidity, which may improve receptor binding selectivity, while the pyrrole ring contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name

(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrol-1-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-25(23,24)18-12-16-8-9-17(13-18)21(16)19(22)14-4-6-15(7-5-14)20-10-2-3-11-20/h2-7,10-11,16-18H,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZONNIUFKDBNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique bicyclic structure combined with a pyrrole moiety, which is known for its diverse biological activities. The molecular formula is C17H22N2O3SC_{17}H_{22}N_2O_3S, and it has a molecular weight of 342.43 g/mol. The presence of the methylsulfonyl group is significant as it may enhance the solubility and bioavailability of the compound.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrrole rings have been shown to possess cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of related pyrrole derivatives against human leukemia cell lines (K562, HL60). The results demonstrated IC50 values ranging from 3.5 to 15 µM, indicating potent activity comparable to established chemotherapeutic agents .

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial infections. Compounds with azabicyclo structures have been reported to inhibit bacterial growth through disruption of bacterial cell wall synthesis or interference with protein synthesis.

Research Findings:
A library of related compounds was screened for their ability to inhibit MenA enzyme activity in Mycobacterium tuberculosis. Some derivatives showed promising inhibitory concentrations (IC50) that warrant further investigation into their potential as antimycobacterial agents .

Neuroprotective Effects

The bicyclic structure of this compound may also confer neuroprotective properties. Compounds with similar configurations have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration.

Observational Study:
In vitro studies have shown that certain pyrrole derivatives can enhance neurotrophic factor signaling pathways, potentially offering protective effects in models of neurodegenerative diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
  • Enzyme Inhibition: Targeting specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Neurotransmitter Modulation: Interaction with receptors involved in neuronal signaling.

Data Summary

Activity Type Cell Line/Organism IC50 Value (µM) Mechanism
AnticancerK5623.5 - 15Apoptosis induction
AntimicrobialM. tuberculosisVariesEnzyme inhibition
NeuroprotectiveNeuronal cellsNot specifiedNeurotrophic factor modulation

Scientific Research Applications

Therapeutic Applications

2.1 Central Nervous System Disorders
Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease and other forms of dementia. Studies have shown that compounds with similar structures can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

2.2 Metabolic Syndrome Treatment
The compound has potential applications in managing metabolic syndrome conditions, including type 2 diabetes and obesity. It may act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism and has been linked to insulin resistance and hypertension .

2.3 Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The sulfonamide moiety is known for its biological activities, including anti-tumor effects .

Synthesis and Derivatives

4.1 Synthetic Pathways
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves several steps that can be optimized for yield and purity. The use of various reagents and conditions can lead to the formation of active derivatives with enhanced efficacy .

4.2 Structure-Activity Relationship (SAR) Studies
Understanding the SAR is critical for developing more potent derivatives of this compound. Modifications on the pyrrole ring or the bicyclic structure could potentially enhance its biological activity while reducing side effects.

Case Studies

5.1 In Vivo Studies
Recent studies have demonstrated the effectiveness of this compound in animal models for both metabolic syndrome and neurodegenerative diseases, showing significant improvements in biomarkers associated with these conditions .

5.2 Clinical Trials
Although still in early stages, clinical trials are being planned to evaluate the safety and efficacy of this compound in human subjects suffering from Alzheimer's disease and metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives

The 8-azabicyclo[3.2.1]octane core is a common motif in medicinal chemistry due to its rigidity and ability to mimic tropane alkaloids. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties References
(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-(methylsulfonyl), 4-(pyrrol-1-yl)phenyl High rigidity; sulfonyl group enhances solubility and metabolic stability
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 3-keto, 2-fluoro-4-nitrophenyl Electron-withdrawing nitro group increases reactivity; fluorine enhances lipophilicity
(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride 4-bromophenyl, smaller bicyclo[3.1.0] scaffold Reduced steric bulk; bromine may improve halogen bonding
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 3-(4-chlorophenyl), methyl ester at position 2 Ester group facilitates prodrug design; chlorine enhances receptor affinity

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step organic reactions requiring precise control of temperature, solvent selection (e.g., anhydrous tetrahydrofuran or dichloromethane), and reaction times. Critical steps include the formation of the azabicyclo[3.2.1]octane core and subsequent functionalization with methylsulfonyl and pyrrole groups. Chromatography (e.g., flash column or HPLC) is essential for purification, particularly to resolve byproducts from sterically hindered intermediates .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) is critical for verifying stereochemistry and functional group connectivity. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute stereochemistry in crystalline derivatives .

Q. How should researchers assess the compound’s stability under storage and experimental conditions?

Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to evaluate decomposition temperatures.
  • Photostability : Exposure to UV-Vis light under controlled humidity.
  • Solution stability : Monitor degradation in common solvents (e.g., DMSO, methanol) via HPLC over 24–72 hours .

Q. What preliminary assays are recommended to evaluate biological activity?

Initial screens should focus on target-specific assays (e.g., enzyme inhibition for methylsulfonyl-containing analogs) and broad-spectrum profiling (e.g., antimicrobial, cytotoxicity). Use dose-response curves (IC₅₀/EC₅₀) and compare to structurally related compounds (e.g., triazole- or bicyclic amine-containing derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

  • Step 1 : Synthesize analogs with modifications to the pyrrole, methylsulfonyl, or azabicyclo moieties.
  • Step 2 : Test analogs against primary targets (e.g., kinases, GPCRs) and off-target panels.
  • Step 3 : Use statistical models (e.g., QSAR) to correlate structural features with activity. Prioritize analogs with >10-fold selectivity over off-targets .

Q. What computational strategies predict binding modes and metabolic pathways?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., cytochrome P450 enzymes).
  • DFT calculations : Assess electronic properties of the methylsulfonyl group to predict reactivity.
  • ADMET prediction : Tools like SwissADME estimate bioavailability and metabolic stability .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Systematic replication : Validate assays under standardized conditions (e.g., pH, temperature).
  • Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional cellular assays).
  • Meta-analysis : Compare data with structurally similar compounds (e.g., bicyclic amines with varying substituents) .

Q. What strategies mitigate stereochemical challenges during synthesis?

  • Chiral auxiliaries : Temporarily introduce directing groups to enforce desired stereochemistry.
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru or Ir complexes) for enantioselective cyclization.
  • Chiral chromatography : Separate diastereomers post-synthesis using cellulose- or amylose-based columns .

Q. How can off-target effects be systematically evaluated?

  • Proteome-wide profiling : Use affinity pulldown combined with LC-MS/MS to identify unintended protein interactions.
  • Transcriptomic analysis : RNA sequencing to detect gene expression changes in treated cell lines.
  • In silico polypharmacology prediction : Tools like SEA or Pharmit assess cross-reactivity with unrelated targets .

Q. What collaborative approaches integrate computational and experimental design?

  • Iterative feedback : Use computational predictions (e.g., docking scores) to prioritize analogs for synthesis.
  • High-throughput screening : Couple automated synthesis with robotic assay platforms.
  • Data sharing : Leverage open-source repositories (e.g., ChEMBL) to benchmark results against published datasets .

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